molecular formula C10H9F3N2O2 B10964292 N-methyl-N'-[2-(trifluoromethyl)phenyl]ethanediamide

N-methyl-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B10964292
M. Wt: 246.19 g/mol
InChI Key: WAVLJVSWLITTOX-UHFFFAOYSA-N
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Description

N-methyl-N’-[2-(trifluoromethyl)phenyl]ethanediamide: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N’-[2-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of N-methyl-2-(trifluoromethyl)aniline with ethanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of N-methyl-N’-[2-(trifluoromethyl)phenyl]ethanediamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-N’-[2-(trifluoromethyl)phenyl]ethanediamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-methyl-N’-[2-(trifluoromethyl)phenyl]ethanediamide is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, N-methyl-N’-[2-(trifluoromethyl)phenyl]ethanediamide is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-N’-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Uniqueness: N-methyl-N’-[2-(trifluoromethyl)phenyl]ethanediamide stands out due to its specific ethanediamide structure combined with the trifluoromethyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

N-methyl-N'-[2-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C10H9F3N2O2/c1-14-8(16)9(17)15-7-5-3-2-4-6(7)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17)

InChI Key

WAVLJVSWLITTOX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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